molecular formula C13H10BrFN2O B14906092 2-bromo-4-fluoro-N-(4-methylpyridin-2-yl)benzamide

2-bromo-4-fluoro-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B14906092
M. Wt: 309.13 g/mol
InChI Key: JGSRHYGNHJQTMY-UHFFFAOYSA-N
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Description

2-bromo-4-fluoro-N-(4-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C13H10BrFN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-fluoro-N-(4-methylpyridin-2-yl)benzamide typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of 2-bromo-4-fluorobenzene with 4-methylpyridin-2-ylboronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-fluoro-N-(4-methylpyridin-2-yl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-bromo-4-fluoro-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-4-fluoro-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-fluoro-N-(4-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C13H10BrFN2O

Molecular Weight

309.13 g/mol

IUPAC Name

2-bromo-4-fluoro-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H10BrFN2O/c1-8-4-5-16-12(6-8)17-13(18)10-3-2-9(15)7-11(10)14/h2-7H,1H3,(H,16,17,18)

InChI Key

JGSRHYGNHJQTMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

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